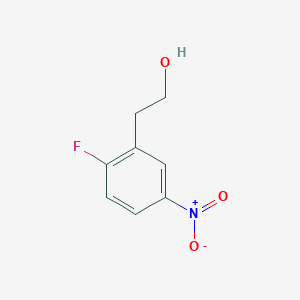

2-(2-Fluoro-5-nitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWKGNTOWXQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(2-Fluoro-5-nitrophenyl)ethanol" CAS number 1021389-31-0

An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS: 1021389-31-0)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary medicinal chemistry. With the CAS number 1021389-31-0, this fluorinated nitroaromatic compound serves as a critical precursor in the synthesis of complex heterocyclic molecules, most notably in the development of potent and selective kinase inhibitors. This document delineates the physicochemical properties, a validated synthetic protocol, in-depth spectroscopic characterization, and a discussion of its application in the synthesis of therapeutic agents, particularly inhibitors of TGF-β type 1 receptor kinase (ALK5). This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.

Core Compound Profile and Physicochemical Properties

This compound is a substituted phenylethanol derivative. The presence of a fluorine atom and a nitro group on the aromatic ring imparts unique electronic properties that are advantageous for its role as a synthetic intermediate. The fluorine atom can enhance metabolic stability and binding affinity of derivative molecules, while the nitro group is a versatile functional handle that can be readily transformed into other functionalities, such as an amine, which is often crucial for the construction of heterocyclic scaffolds.[1]

| Property | Value | Source |

| CAS Number | 1021389-31-0 | [2][3] |

| Molecular Formula | C₈H₈FNO₃ | [2][4] |

| Molecular Weight | 185.15 g/mol | [2][4] |

| Storage | Room temperature, dry environment | [4] |

Strategic Synthesis of this compound

The most direct and efficient synthetic route to this compound is the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde. This transformation is a cornerstone of organic synthesis, and the use of sodium borohydride (NaBH₄) offers a mild and selective method for the reduction of aldehydes in the presence of other reducible functional groups, such as the nitro group.[5][6]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available 2-fluorobenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzaldehyde

This protocol describes the selective reduction of the aldehyde functionality to a primary alcohol. The choice of ethanol as a solvent is strategic as it readily dissolves the starting material and the reducing agent, and its protic nature facilitates the workup.

Materials:

-

2-Fluoro-5-nitrobenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde in ethanol.

-

Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C. The addition of a hydride from NaBH₄ to the electrophilic carbonyl carbon is the key mechanistic step.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by silica gel column chromatography.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR spectra are based on established chemical shift ranges for protons and carbons in similar chemical environments.[7]

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 8.2 - 8.4 | dd | 1H | H adjacent to NO₂ and F |

| 8.0 - 8.2 | ddd | 1H | H ortho to NO₂ | |

| 7.2 - 7.4 | t | 1H | H ortho to CH₂CH₂OH | |

| Aliphatic Protons | 3.9 - 4.1 | t | 2H | -CH₂OH |

| 3.0 - 3.2 | t | 2H | Ar-CH₂- | |

| Hydroxyl Proton | Variable (broad singlet) | s | 1H | -OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~148 | C-NO₂ | |

| ~140 | C-CH₂CH₂OH | |

| ~125 (d) | CH | |

| ~124 (d) | CH | |

| ~115 (d, ²JCF ≈ 25 Hz) | CH | |

| Aliphatic Carbons | ~60 | -CH₂OH |

| ~35 | Ar-CH₂- |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl, nitro, and fluoroaromatic groups.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C-C stretch |

| 1550 - 1475 | Strong | Asymmetric N-O stretch (NO₂) |

| 1360 - 1290 | Strong | Symmetric N-O stretch (NO₂) |

| 1320 - 1000 | Strong | C-O stretch |

| ~1250 | Strong | C-F stretch |

Predicted Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak is expected. Characteristic fragmentation patterns for alcohols include alpha-cleavage and dehydration.

| m/z | Proposed Fragment | Notes |

| 185 | [M]⁺ | Molecular Ion |

| 167 | [M - H₂O]⁺ | Loss of water |

| 154 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 139 | [M - NO₂]⁺ | Loss of nitro group |

Application in Drug Discovery: Synthesis of ALK5 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase, also known as ALK5. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis.

The TGF-β/ALK5 Signaling Pathway

TGF-β ligands initiate signaling by binding to the type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression. Inhibition of ALK5 blocks this entire cascade.

Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.

Synthetic Utility in ALK5 Inhibitor Scaffolds

This compound is a precursor to intermediates that are incorporated into various heterocyclic scaffolds with ALK5 inhibitory activity. A common synthetic strategy involves the conversion of the ethanol to a leaving group (e.g., mesylate or halide), followed by nucleophilic substitution. The nitro group is often reduced to an amine to facilitate the construction of a heterocyclic core.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluoro, nitro, and ethanol functional group on a phenyl ring provides a synthetically tractable platform for the development of novel therapeutic agents. Its role in the synthesis of ALK5 inhibitors highlights its importance in the pursuit of treatments for cancer and fibrotic diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

-

ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. J Med Chem.

-

This compound | CAS No.1021389-31-0 Synthetic Routes. Chemical Synthesis. Available from: [Link]

- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.

- US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents.

-

ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. PubMed. 2017 Feb 15. Available from: [Link]

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents.

-

Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation. PubMed. 2023 Oct. Available from: [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. 2024 Oct 23. Available from: [Link]

-

Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation | Request PDF. ResearchGate. 2025 Aug 05. Available from: [Link]

-

Ethanol, 2-fluoro- - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

(2-Fluoro-5-nitrophenyl)methanol. MySkinRecipes. Available from: [Link]

-

Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubMed. 2015 Dec. Available from: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011 Aug 12. Available from: [Link]

-

(2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169. PubChem. Available from: [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available from: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available from: [Link]

-

Alcohols. OpenOChem Learn. Available from: [Link]

- WO 2012/069948 Al - Common Organic Chemistry.

- United States Patent Office >-et-O-.

-

(PDF) 2-Fluoro-5-nitroaniline. ResearchGate. 2018 Mar 13. Available from: [Link]

-

Ethanol - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Ethanol, 2-[(4-nitrophenyl)thio]- - the NIST WebBook. Available from: [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. 2026 Jan 09. Available from: [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. 2024 Sep 30. Available from: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available from: [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. Available from: [Link]

-

2-(2-Nitrophenyl)ethanol. SIELC Technologies. Available from: [Link]

-

(2-Nitrophenyl)acetic acid. Wikipedia. Available from: [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. 2022 Oct 04. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"2-(2-Fluoro-5-nitrophenyl)ethanol" molecular weight and formula

An In-Depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol: Properties, Synthesis, and Applications

Abstract

This compound is a key organic building block possessing a unique combination of functional groups: a primary alcohol, a fluorine atom, and a nitro group arrayed on a benzene ring. This strategic arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The fluorine atom can modulate pharmacokinetic properties such as metabolic stability and binding affinity, while the nitro group serves as a versatile precursor to an amino group, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications for researchers and scientists in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. The molecular formula of the compound is C8H8FNO3, and it has a molar mass of approximately 185.15 g/mol .[1][2] These values are foundational for all stoichiometric calculations in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C8H8FNO3 | [1][2][3][4] |

| Molecular Weight | 185.15 g/mol | [1][2][3][4] |

| CAS Number | 1021389-31-0 | [3][5][6] |

| Appearance | Data not consistently available; likely a solid or oil | - |

| Storage Condition | Inert atmosphere, 2-8°C or room temperature, dry | [1][4] |

Synthesis of this compound

A robust and common method for synthesizing this compound is through the selective reduction of the corresponding carboxylic acid, 2-(2-fluoro-5-nitrophenyl)acetic acid. Borane-tetrahydrofuran complex (BH3·THF) is an excellent choice for this transformation.

Expertise & Experience: The Rationale Behind the Method

The choice of borane as the reducing agent is critical. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH4), borane selectively reduces carboxylic acids to primary alcohols without typically affecting the nitro group. The nitro group is susceptible to reduction under various conditions, and its preservation is key to the utility of the final product as a synthetic intermediate. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the reactive borane species. Temperature control is essential to manage the exothermic nature of the reaction and prevent side reactions.

Detailed Step-by-Step Experimental Protocol

Materials:

-

2-(2-Fluoro-5-nitrophenyl)acetic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-fluoro-5-nitrophenyl)acetic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Add the 1 M solution of borane-THF complex dropwise to the stirred solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by cooling the flask back to 0°C and slowly adding methanol dropwise until gas evolution ceases. This step safely decomposes any excess borane.

-

Acidification & Extraction: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO3 solution, and brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography to obtain the final, high-purity compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The structural motifs within this compound make it a versatile tool for medicinal chemists and researchers.

-

Fragment-Based Drug Discovery (FBDD): As a fluorinated organic compound, it is a candidate for ¹⁹F-NMR-based screening in FBDD campaigns.[7][8] This technique allows for sensitive detection of weak binding events between small molecules (fragments) and biological targets, which is often the starting point for developing potent drug candidates.[8]

-

Precursor for Amine Derivatives: The nitro group can be readily reduced to an aniline derivative. This transformation unlocks a vast chemical space, as the resulting amino group can be used for amide bond formation, sulfonamide synthesis, diazotization, and other key reactions to build more complex molecules. The reduction of a nitro group is a fundamental step in the synthesis of many pharmaceutical agents.

-

Scaffold for Further Functionalization: The primary alcohol provides another reactive handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, allowing for the attachment of other pharmacophores or functional groups.

Logical Relationship Diagram: From Structure to Application

Caption: Relationship between structural features and research applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. A full review of the Safety Data Sheet (SDS) is mandatory before use.[5]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Compounds containing nitroaromatic groups can be toxic and may require careful handling. Fluorinated alcohols can also present specific health risks.[9] Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]

This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge of its properties, synthesis, and potential applications to leverage its unique chemical architecture in their scientific endeavors.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

2-Fluoro-5-nitrophenyldiazonium: A Novel Sanger-Type Reagent for the Versatile Functionalization of Alcohols - PMC - NIH. (n.d.). Retrieved from [Link]

- Process for preparing 2-fluoro-5-nitroaniline - Google Patents. (n.d.).

-

2-Fluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (2016-07-16). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1021389-31-0|this compound|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 1021389-31-0 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

"2-(2-Fluoro-5-nitrophenyl)ethanol" physical and chemical properties

An In-depth Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted phenylethanol derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a primary alcohol, a nitro group, and a fluorine atom on an aromatic ring, makes it a versatile synthetic building block. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's reactivity, providing multiple avenues for chemical modification. This guide offers a comprehensive overview of its physical and chemical properties, a plausible synthetic pathway, spectroscopic analysis, and its applications, particularly in the context of drug discovery and development.

Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1021389-31-0 | [1][2] |

| Molecular Formula | C₈H₈FNO₃ | [1][2] |

| Molecular Weight | 185.15 g/mol | [2] |

| Appearance | Not specified; likely a solid or viscous liquid | Inferred from analogs[3] |

| Melting Point | Not specified; related 2-(3-Nitrophenyl)ethanol melts at 47-49 °C | [4] |

| Boiling Point | Not specified; related (2-Fluoro-5-nitrophenyl)methanol boils at 319 °C | [5] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and dichloromethane | Inferred from analogs[3][6] |

| Storage | Store at room temperature in a dry, inert atmosphere | [7] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the primary alcohol, the aromatic nitro group, and the ortho-fluorine substituent.

Reactivity of the Functional Groups

The molecule's reactivity can be understood by considering each functional site:

-

Primary Alcohol (-CH₂CH₂OH): This group can undergo standard alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amine (-NH₂), providing a key transformation for building diverse molecular scaffolds.

-

Fluorine Atom (-F): The fluorine atom, positioned ortho to the ethanol substituent, is a weak leaving group in nucleophilic aromatic substitution reactions, but its reactivity is enhanced by the presence of the activating nitro group in the para position.

The interplay of these groups makes the compound a valuable intermediate. For instance, the alcohol can be protected while a reaction is performed on the aromatic ring, or the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions.

Caption: Key reactivity sites on this compound.

Proposed Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a reliable route can be proposed via the reduction of the corresponding carboxylic acid, 2-(2-fluoro-5-nitrophenyl)acetic acid. This method is a standard and high-yielding transformation in organic chemistry.

Overall Reaction

2-(2-Fluoro-5-nitrophenyl)acetic acid is reduced using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to yield the target primary alcohol.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

2-(2-Fluoro-5-nitrophenyl)acetic acid (starting material)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Addition funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-(2-fluoro-5-nitrophenyl)acetic acid and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add the 1 M solution of borane-tetrahydrofuran complex dropwise via an addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator. Add 1 M HCl to the residue and stir for 20 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Analysis (Predicted)

No publicly available, verified spectra for this compound were identified. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): These protons will appear in the downfield region (δ 7.5-8.5 ppm) as complex multiplets. The electron-withdrawing nitro group will cause a significant downfield shift.

-

Methylene Protons (-CH₂-OH, 2H): The protons on the carbon adjacent to the hydroxyl group are expected to appear as a triplet around δ 3.8-4.0 ppm.[8]

-

Benzylic Protons (Ar-CH₂-, 2H): The protons on the carbon adjacent to the aromatic ring should appear as a triplet around δ 3.0-3.2 ppm.

-

Hydroxyl Proton (-OH, 1H): This proton typically appears as a broad singlet, and its chemical shift can vary (δ 1.5-4.0 ppm) depending on concentration and solvent.[8]

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): These will appear in the δ 115-165 ppm range. The carbon bearing the fluorine (C-F) will show a large coupling constant, and the carbon bearing the nitro group (C-NO₂) will be significantly deshielded.

-

Alcohol Carbon (-CH₂-OH): The carbon attached to the hydroxyl group is expected in the δ 60-65 ppm range.[8]

-

Benzylic Carbon (Ar-CH₂-): The carbon adjacent to the aromatic ring should appear around δ 38-42 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the alcohol's hydroxyl group.

-

C-H Stretch (Aromatic): A peak will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will appear just below 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ region.

-

C-O Stretch: A peak corresponding to the alcohol C-O bond will be present around 1050 cm⁻¹.

Applications in Drug Discovery

Fluorinated and nitrated compounds are of high interest in pharmaceutical development. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle that can be reduced to a primary amine, a common pharmacophore and a key functional group for further derivatization.

This compound serves as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications, particularly in areas like oncology and neurology.[7] Its structure allows for the systematic exploration of the chemical space around the fluoro-nitrophenyl scaffold to optimize pharmacological properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related nitroaromatic and fluorinated compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic applications. The combination of its alcohol, nitro, and fluoro functionalities provides a rich platform for chemical manipulation, making it a valuable tool for medicinal chemists and researchers in drug development. While a complete experimental dataset for its physical and spectral properties is not yet fully public, this guide provides a robust, scientifically grounded overview based on its chemical structure and comparison with related molecules.

References

- Vertex AI Search. This compound | CAS No.1021389-31-0 Synthetic Routes.

- ChemBK. This compound.

- BenchChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol | 241127-76-4.

- NIST WebBook. Ethanol, 2-fluoro-.

- MySkinRecipes. This compound.

- PubChem. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169.

- Wikipedia. 2-Fluoroethanol.

- BLDpharm. 1021389-31-0|this compound.

- CymitQuimica. CAS 52022-77-2: 2-(3-Nitrophenyl)ethanol.

- ResearchGate. (PDF) 2-Fluoro-5-nitroaniline.

- CAS Common Chemistry. 2-(3-Nitrophenyl)ethanol.

- ChemicalBook. 1-(2-nitrophenyl)ethanol CAS#: 3205-25-2.

- MySkinRecipes. (2-Fluoro-5-nitrophenyl)methanol.

- BLDpharm. 1997296-51-1|2-(2-Fluoro-5-nitrophenyl)acetaldehyde.

- OpenOChem Learn. Alcohols.

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 52022-77-2: 2-(3-Nitrophenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. (2-Fluoro-5-nitrophenyl)methanol [myskinrecipes.com]

- 6. 1-(2-nitrophenyl)ethanol CAS#: 3205-25-2 [m.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. Ethanol, 2-fluoro- [webbook.nist.gov]

Spectroscopic Characterization of 2-(2-Fluoro-5-nitrophenyl)ethanol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Fluoro-5-nitrophenyl)ethanol, a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on the analysis of structurally analogous compounds to offer a robust framework for its identification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₈H₈FNO₃, Molecular Weight: 185.15 g/mol ) is a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and materials science.[3] The presence of a fluorine atom and a nitro group on the aromatic ring, coupled with a primary alcohol functional group, makes it a versatile building block for the synthesis of more complex molecules.[2] The electron-withdrawing nature of both the fluoro and nitro substituents significantly influences the electronic environment of the benzene ring, impacting its reactivity and the spectroscopic signatures of the molecule.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound before its use in further research and development. This guide provides an in-depth analysis of the expected spectral data from ¹H NMR, ¹³C NMR, IR, and MS, offering a detailed roadmap for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following provides a generalized protocol for the acquisition of NMR spectra for a solid organic compound like this compound.

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of similar structures, such as 2-(2-nitrophenyl)ethanol and other substituted nitrobenzenes.[4] The chemical shifts are influenced by the electron-withdrawing nitro and fluoro groups and the deshielding effect of the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.2-8.4 | dd | 1H | H-6 | Deshielded by the adjacent nitro group and ortho to the fluorine. Expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom. |

| ~7.8-8.0 | ddd | 1H | H-4 | Influenced by the meta nitro group and ortho to the ethyl group. Coupling to H-6 and H-3. |

| ~7.2-7.4 | t | 1H | H-3 | Influenced by the ortho fluorine and meta to the nitro group. |

| ~4.0 | t | 2H | -CH₂OH | Methylene group attached to the hydroxyl group, appearing as a triplet due to coupling with the adjacent -CH₂- group. |

| ~3.1 | t | 2H | Ar-CH₂- | Methylene group attached to the aromatic ring, appearing as a triplet due to coupling with the adjacent -CH₂OH group. |

| ~2.0 (broad) | s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It may appear as a broad singlet. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegative substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. |

| ~148 | C-5 | Attached to the nitro group, leading to a downfield shift. |

| ~140 | C-1 | Quaternary carbon attached to the ethyl group. |

| ~128 (d, ³JCF ≈ 8 Hz) | C-4 | Aromatic CH carbon. |

| ~125 (d, ²JCF ≈ 20 Hz) | C-6 | Aromatic CH carbon. |

| ~115 (d, ²JCF ≈ 25 Hz) | C-3 | Aromatic CH carbon shielded by the ortho fluorine. |

| ~62 | -CH₂OH | Carbon of the methylene group attached to the hydroxyl group. |

| ~35 | Ar-CH₂- | Carbon of the methylene group attached to the aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples, ATR-FTIR is a common and convenient method.

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. These predictions are based on the known absorption frequencies of similar functional groups in other molecules.[5][6][7]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1520 and ~1350 | N-O asymmetric and symmetric stretch | Nitro group (-NO₂) |

| ~1250 | C-F stretch | Aryl-F |

| ~1050 | C-O stretch | Primary alcohol (C-OH) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

A common method for the analysis of small organic molecules is gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Caption: A schematic workflow for GC-EI-MS analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| Predicted m/z | Assignment | Rationale for Prediction |

| 185 | [M]⁺ | Molecular ion peak. |

| 168 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 154 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 139 | [M - NO₂]⁺ | Loss of a nitro group. |

| 125 | [C₇H₅FO]⁺ | A plausible fragment resulting from cleavage of the ethyl side chain. A similar fragment is seen in the mass spectrum of (2-Fluoro-5-nitrophenyl)methanol.[8] |

| 109 | [C₆H₄F]⁺ | Benzene ring with fluorine after loss of other substituents. |

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the characterization of this compound. The convergence of information from these independent spectroscopic techniques—elucidating the carbon-hydrogen framework, identifying functional groups, and confirming molecular weight and fragmentation patterns—allows for the unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

References

- This compound | CAS No. 1021389-31-0. Google Vertex AI Search.

- (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem. PubChem.

- 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem. PubChem.

- ethanol, 1-(3-nitrophenyl) - Dr. L's Chemistry Stockroom. Dr. L's Chemistry Stockroom.

- 2-(3-Nitrophenyl)ethanol - Optional[ATR-IR] - Spectrum - SpectraBase. SpectraBase.

- 2-Fluoro-5-nitrobenzonitrile - the NIST WebBook. NIST WebBook.

- This compound - MySkinRecipes. MySkinRecipes.

- (2-Fluoro-5-nitrophenyl)methanol - MySkinRecipes. MySkinRecipes.

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2-Fluoro-5-nitrophenyl)methanol [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Nitrophenethyl alcohol | C8H9NO3 | CID 27054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. stockroom.chadlandrie.com [stockroom.chadlandrie.com]

- 6. 2-Fluoro-5-nitrobenzonitrile [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-5-nitrophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 2-(2-fluoro-5-nitrophenyl)ethanol, a key building block in the development of various pharmaceutical and agrochemical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the viable synthetic routes, the rationale behind experimental choices, and detailed, actionable protocols. Emphasis is placed on chemoselectivity, reaction mechanisms, and practical considerations for laboratory and potential scale-up applications.

Introduction and Strategic Overview

This compound is a valuable synthetic intermediate characterized by its fluorinated and nitrated phenyl ring coupled to an ethanol moiety. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a desirable precursor in medicinal chemistry and materials science. The primary synthetic challenge lies in the selective manipulation of one functional group in the presence of others that are also susceptible to the reaction conditions, particularly the reduction of a carboxylic acid or aldehyde without affecting the nitro group.

This guide will explore three principal synthetic strategies, each with its own set of advantages and challenges:

-

Route A: Chemoselective Reduction of 2-(2-Fluoro-5-nitrophenyl)acetic acid. This is arguably the most direct and efficient route, relying on the selective reduction of a carboxylic acid to a primary alcohol while preserving the nitro functionality.

-

Route B: Synthesis via 2-Fluoro-5-nitrobenzaldehyde. This pathway involves the initial synthesis of the corresponding aldehyde, which can then be reduced to 2-fluoro-5-nitrobenzyl alcohol. While not directly yielding the target molecule, this route is valuable for accessing a closely related intermediate and will be discussed in that context.

-

Route C: The Willgerodt-Kindler Approach to the Precursor Acid. This alternative strategy provides a robust method for synthesizing the key intermediate of Route A, 2-(2-fluoro-5-nitrophenyl)acetic acid, from the corresponding acetophenone derivative.

A comparative analysis of these routes is presented to aid in the selection of the most appropriate method based on starting material availability, scalability, and desired purity.

Synthetic Route A: Reduction of 2-(2-Fluoro-5-nitrophenyl)acetic acid

This route is predicated on the synthesis of the precursor carboxylic acid followed by its chemoselective reduction.

Synthesis of 2-(2-Fluoro-5-nitrophenyl)acetic acid

The most common laboratory-scale synthesis of this acid involves the nitration of 3-fluorophenylacetic acid. The fluorine atom and the acetic acid side chain direct the incoming nitro group to the desired position.

A typical nitration procedure involves the careful addition of a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to a solution of 3-fluorophenylacetic acid at a controlled temperature.[1]

Experimental Protocol:

-

To a stirred mixture of 100 mL of concentrated sulfuric acid, add 23.2 g of 3-fluorophenylacetic acid.

-

Cool the mixture in an ice bath to maintain a temperature below 40°C.

-

Slowly add 6.5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, stir the reaction mixture at ambient temperature for 24 hours.

-

Pour the reaction mixture onto 1 kg of crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-(2-fluoro-5-nitrophenyl)acetic acid.[1]

Chemoselective Reduction to this compound

The critical step in this route is the reduction of the carboxylic acid to the primary alcohol without reducing the nitro group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, borane (BH₃) complexes exhibit remarkable chemoselectivity for carboxylic acids.[2] The high reactivity of borane towards the acidic proton of the carboxylic acid facilitates the formation of an acyloxyborane intermediate, which is then readily reduced.[2]

Mechanism of Borane Reduction of Carboxylic Acids:

The reaction is initiated by the reaction of three equivalents of the carboxylic acid with one equivalent of borane (BH₃) to form a triacyloxyborane intermediate and hydrogen gas. This intermediate is then reduced by another equivalent of borane to the corresponding primary alcohol upon aqueous workup.

Experimental Protocol:

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-fluoro-5-nitrophenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) (approximately 1 equivalent of BH₃) dropwise, maintaining the temperature at 0°C.[3]

-

After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of methanol until the effervescence ceases.[3]

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Synthetic Route B: Synthesis via 2-Fluoro-5-nitrobenzaldehyde

This route explores the synthesis of the title compound's lower homolog, 2-fluoro-5-nitrobenzyl alcohol, from the corresponding benzaldehyde.

Synthesis of 2-Fluoro-5-nitrobenzaldehyde

This aldehyde can be prepared by the nitration of 2-fluorobenzaldehyde.

Experimental Protocol:

-

Dissolve 2-fluorobenzaldehyde (1 mole) in acetic acid.

-

To this solution, add a mixture of fuming nitric acid (1 mole) and a catalytic amount of ammonium nitrate.[4]

-

Control the reaction temperature at 45°C for 1.5 hours.[4]

-

After the reaction, distill off the acetic acid.

-

Pour the residue into ice water to precipitate the product.

-

Collect the solid by filtration to obtain 2-fluoro-5-nitrobenzaldehyde.[4]

Reduction of 2-Fluoro-5-nitrobenzaldehyde to 2-Fluoro-5-nitrobenzyl alcohol

The aldehyde can be selectively reduced to the corresponding benzyl alcohol using sodium borohydride (NaBH₄). The key to chemoselectivity is the milder nature of NaBH₄ compared to reagents like LiAlH₄, allowing for the reduction of the aldehyde in the presence of the nitro group.[5]

Experimental Protocol:

-

Dissolve 2-fluoro-5-nitrobenzaldehyde in ethanol and warm the solution gently.

-

Add sodium borohydride (NaBH₄) portion-wise over 5 minutes.[5]

-

Continue warming the reaction mixture for 30 minutes.[5]

-

After the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Collect the precipitate and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-fluoro-5-nitrobenzyl alcohol.[5]

Synthetic Route C: The Willgerodt-Kindler Approach

This route offers an alternative for the synthesis of the key carboxylic acid intermediate of Route A, starting from the corresponding acetophenone.

Synthesis of 2-(2-Fluoro-5-nitrophenyl)thioacetamide via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction converts an aryl alkyl ketone to a thioamide with the same number of carbon atoms.[6] This is achieved by reacting the ketone with an amine (commonly morpholine) and elemental sulfur.[6]

Experimental Protocol:

-

In a reaction vessel, combine 2'-fluoro-5'-nitroacetophenone, morpholine, and elemental sulfur.

-

Heat the mixture under reflux, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and treat it with an appropriate work-up procedure, which may involve dilution with a solvent and washing to remove excess reagents and byproducts.

-

The crude thioamide can be purified by recrystallization or chromatography.

Hydrolysis of the Thioamide to 2-(2-Fluoro-5-nitrophenyl)acetic acid

The resulting thioamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[7]

Experimental Protocol:

-

Suspend the 2-(2-fluoro-5-nitrophenyl)thioacetamide in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

-

If basic hydrolysis is used, cool the reaction mixture and acidify with a mineral acid to precipitate the carboxylic acid. If acidic hydrolysis is used, the product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-(2-fluoro-5-nitrophenyl)acetic acid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |

| 2-(2-Fluoro-5-nitrophenyl)acetic acid | C₈H₆FNO₄ | 199.14 | 137-142[1] | |

| This compound | C₈H₈FNO₃ | 185.15 | Not available | |

| 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 57-60[8] | |

| 2-Fluoro-5-nitrobenzyl alcohol | C₇H₆FNO₃ | 171.13 | Not available | |

| 2'-Fluoro-5'-nitroacetophenone | C₈H₆FNO₃ | 183.14 | Not available |

Visualization of Synthetic Pathways

Caption: Overview of synthetic routes to this compound.

Conclusion and Future Perspectives

This guide has detailed three viable synthetic strategies for the preparation of this compound and its key precursors. Route A, involving the chemoselective borane reduction of the corresponding carboxylic acid, stands out as the most direct and efficient method. Route C provides a valuable alternative for the synthesis of the necessary carboxylic acid intermediate from a commercially available acetophenone. While Route B does not directly yield the target molecule, it offers an effective protocol for the synthesis of the closely related 2-fluoro-5-nitrobenzyl alcohol.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. Further optimization of reaction conditions, particularly for the Willgerodt-Kindler reaction and the hydrolysis of the resulting thioamide, could lead to improved overall yields and process efficiency. The methodologies described herein provide a solid foundation for the successful laboratory synthesis of this compound and will aid in its application in the development of novel chemical entities.

References

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

New Journal of Chemistry. (2021). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved January 17, 2026, from [Link]

-

New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved January 17, 2026, from [Link]

-

Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved January 17, 2026, from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Method of preparing p-nitrobenzoic acid.

-

ResearchGate. (n.d.). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved January 17, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved January 17, 2026, from [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved January 17, 2026, from [Link]

-

SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.

-

Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved January 17, 2026, from [Link]

-

YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 17, 2026, from [Link]

-

Molecules. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2017, September 6). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? Retrieved January 17, 2026, from [Link]

-

Chemsrc. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

Sciencemadness.org. (2018, November 22). what form of formaldehyde is used in grignards? Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. studylib.net [studylib.net]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to 2-(2-Fluoro-5-nitrophenyl)ethanol in Modern Drug Discovery

Foreword: Unlocking Molecular Complexity

In the intricate tapestry of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. These synthons are the foundational keystones upon which complex, functional molecules are constructed. Among these, 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS No. 1021389-31-0) has emerged as a particularly valuable reagent.[1][2][3] Its unique trifunctional architecture—a primary alcohol, a strategically placed nitro group, and a reactive fluorine atom on an aromatic ring—offers a remarkable degree of synthetic versatility. This guide provides an in-depth exploration of this building block, grounded in established chemical principles and field-proven insights, to empower researchers in drug development and advanced material synthesis. We will delve into its synthesis, characteristic analytical profile, and its application in key chemical transformations that are central to the creation of novel chemical entities.

Core Molecular Attributes and Physicochemical Properties

Understanding the inherent properties of a building block is the first step toward harnessing its full synthetic potential. The structure of this compound presents three distinct functional handles, each with its own reactivity profile, which can be addressed with high chemoselectivity.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1021389-31-0 | [1] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| Appearance | White powder or granule (typical) | [4] |

The molecule's utility is derived from the electronic interplay of its substituents. The potent electron-withdrawing nitro group (—NO₂) significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The fluorine atom itself is an excellent leaving group in SNAr reactions. The primary alcohol (—CH₂CH₂OH) provides a nucleophilic site for esterification and a substrate for oxidation to the corresponding aldehyde or carboxylic acid.

Synthesis and Spectroscopic Characterization

A reliable and reproducible synthesis is the cornerstone of utilizing any synthetic building block. While multiple synthetic routes can be envisaged, a common and logical approach involves the nitration of a readily available precursor followed by the reduction of a carboxylic acid intermediate.

Recommended Synthetic Protocol

This two-step synthesis provides a practical route to this compound from commercial starting materials.

Step 1: Synthesis of the Precursor, (5-Fluoro-2-nitrophenyl)acetic acid

The synthesis begins with the regioselective nitration of 3-fluorophenylacetic acid. The fluorine atom is an ortho-, para-director, and while steric hindrance might slightly favor para-substitution, the conditions described yield the desired 2-nitro isomer.

-

Reaction: To a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid, concentrated nitric acid is added dropwise while maintaining the temperature below 40°C. The mixture is stirred at ambient temperature for 24 hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield crude (5-fluoro-2-nitrophenyl)acetic acid.

-

Causality: The strong acidic medium (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The electron-donating effect of the alkyl chain and the directing effect of the fluorine guide the nitration. Keeping the temperature low is critical to prevent over-nitration and decomposition.

Step 2: Reduction to this compound

Carboxylic acids are generally unreactive towards mild reducing agents like sodium borohydride. Therefore, a more potent reducing agent, such as borane (BH₃), is required for the conversion to the primary alcohol.

-

Reaction Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (5-fluoro-2-nitrophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, approx. 1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

-

Trustworthiness: The Fieser work-up, a common procedure for quenching lithium aluminum hydride reactions, can be adapted here for the safe quenching of excess borane. The use of an inert atmosphere is crucial as borane reacts with atmospheric moisture.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized building block is a non-negotiable step in ensuring the reliability of subsequent reactions. The following data, based on analogous compounds and spectroscopic principles, provides a benchmark for characterization.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-8.0 (m, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~3.9 (t, 2H, -CH₂OH), ~3.1 (t, 2H, Ar-CH₂-), ~1.8 (br s, 1H, -OH). The aromatic protons will show complex splitting due to F-H coupling. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (d, J≈250 Hz, C-F), ~148 (C-NO₂), ~140 (Ar-C), ~125 (d, J≈10 Hz, Ar-C), ~123 (d, J≈4 Hz, Ar-C), ~115 (d, J≈25 Hz, Ar-C), ~61 (-CH₂OH), ~35 (Ar-CH₂-). The carbon attached to fluorine will appear as a doublet with a large coupling constant. |

| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3400 (br, O-H stretch), ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1520 & ~1350 (asymmetric and symmetric N-O stretch of NO₂), ~1250 (C-F stretch). |

-

Expertise & Experience: In ¹H NMR, the hydroxyl proton is often broad and may not be clearly observed, or its chemical shift can vary with concentration and sample purity. In ¹³C NMR, the direct C-F coupling is a key diagnostic feature. The IR spectrum provides clear evidence for the key functional groups: the broad O-H band, the characteristic strong nitro group stretches, and the C-F stretch.

Key Transformations and Applications

The synthetic power of this compound lies in the selective manipulation of its three functional groups. This section details the core reactions, providing validated protocols and mechanistic insights.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom is activated for displacement by the para-nitro group, making it a prime site for introducing a wide array of nucleophiles. This is a cornerstone reaction for building molecular diversity.

General Workflow for SNAr:

Caption: General workflow for SNAr reactions.

Experimental Protocol: Reaction with an Amine Nucleophile (e.g., Morpholine)

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring. A base is required to deprotonate the nucleophile or to act as an acid scavenger.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group into an aniline is a fundamental step in many pharmaceutical syntheses, as it introduces a basic handle for further functionalization, such as amide bond formation.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

-

Securely attach a balloon filled with hydrogen gas (H₂) to the flask.

-

Evacuate the flask and backfill with H₂ (repeat this cycle three times) to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ for 2-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(5-amino-2-fluorophenyl)ethanol.

-

Trustworthiness: Catalytic hydrogenation is a clean and high-yielding method. It is crucial to handle Pd/C and hydrogen gas with care due to their flammability. Filtering through Celite prevents fine catalyst particles from contaminating the product. This method is generally compatible with the fluoro and alcohol functionalities.

Reactions of the Ethanol Side-Chain

The primary alcohol offers a versatile point for modification through oxidation or esterification.

3.3.1. Oxidation to (2-Fluoro-5-nitrophenyl)acetic acid

Oxidation of the primary alcohol to a carboxylic acid provides another key functional group for derivatization, such as in amide coupling reactions.

Experimental Protocol: Jones Oxidation

-

Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color remains.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for an additional 2-4 hours.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

-

Expertise & Experience: Jones oxidation is a powerful method but involves hexavalent chromium, which is toxic and requires careful handling and disposal. Alternative, milder oxidation methods using reagents like TEMPO/bleach or PCC (for oxidation to the aldehyde) can also be employed depending on the desired product and functional group tolerance.

3.3.2. Esterification

The alcohol can be readily converted to an ester, which can be useful for modulating properties like lipophilicity or for introducing a prodrug moiety.

Experimental Protocol: Acylation with an Acyl Chloride

-

Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or pyridine in an anhydrous solvent such as dichloromethane (DCM) or THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the ester.

-

Causality: The reaction proceeds via nucleophilic acyl substitution. The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. The base (TEA or pyridine) is essential to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol, deactivating it as a nucleophile.

Logical Flow of Synthetic Transformations

The strategic, sequential application of these reactions allows for the construction of highly functionalized molecules from the this compound core.

Sources

An In-depth Technical Guide to the Reactivity of the Fluoro Group in 2-(2-Fluoro-5-nitrophenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the fluoro group in 2-(2-Fluoro-5-nitrophenyl)ethanol. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to the unique activation of its carbon-fluorine bond towards nucleophilic aromatic substitution (SNAr).[1] We will dissect the underlying electronic factors that govern this reactivity, present detailed mechanistic pathways, and provide field-proven experimental protocols for the synthetic manipulation of this versatile intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic programs.

Introduction: The Strategic Importance of the Activated C-F Bond

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. However, the inherent strength of the carbon-fluorine bond typically renders it unreactive. The subject of this guide, this compound, represents a class of "activated" aryl fluorides where the C-F bond is strategically primed for displacement.

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] The key to this activation lies in the electronic architecture of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (NO₂) ortho to the fluorine atom creates a highly electron-deficient (electrophilic) carbon center at the site of substitution, making it susceptible to attack by nucleophiles.[4] This guide will explore the nuances of this activation and its practical application in synthesis.

Mechanistic Underpinnings of Fluoro Group Reactivity

Aryl halides are generally resistant to classic SN2 backside attacks due to the steric hindrance of the benzene ring and the fact that the C-X bond lies in the plane of the ring.[2] Instead, the reaction proceeds through a distinct two-step addition-elimination pathway.[3][5]

The Addition-Elimination Pathway and the Meisenheimer Complex

The SNAr reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom bearing the fluorine. This is typically the slow, rate-determining step of the reaction as it involves the temporary disruption of the ring's aromaticity.[5][6] This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][5][7]

The stability of this complex is paramount to the reaction's success. The electron-withdrawing nitro group plays a critical role by delocalizing the negative charge through resonance, particularly onto its oxygen atoms.[2][7] This stabilization lowers the activation energy of the first step, facilitating the reaction.

In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored to yield the final substituted product.[5]

Caption: SNAr mechanism for this compound.

Why Fluorine is an Excellent Leaving Group in SNAr

While counterintuitive from the perspective of SN1/SN2 reactions where iodide is the best leaving group, fluoride is often the most effective halogen for SNAr reactions.[6] The reason lies in the rate-determining step. Fluorine's extreme electronegativity creates a highly polarized C-F bond, rendering the attached carbon intensely electrophilic. This significantly accelerates the initial nucleophilic attack, which is the slowest step. Since the departure of the leaving group occurs in the fast, non-rate-determining second step, its basicity is of lesser consequence.

The Role of the Ethanol Side Chain

The 2-hydroxyethyl group at the C1 position is primarily a spectator in the SNAr reaction at the C2 position. Its electron-donating character is weak and has a negligible electronic effect on the reaction site, which is dominated by the powerful nitro group. However, its presence is crucial for two practical reasons:

-

Synthetic Handle: The primary alcohol provides a valuable site for subsequent chemical modifications, allowing for the elongation of molecular scaffolds.

-

Solubility: The hydroxyl group can influence the molecule's solubility profile, which can be a factor in choosing appropriate reaction solvents.

Under strongly basic conditions, the hydroxyl group could be deprotonated. However, this alkoxide is unlikely to compete as an intramolecular nucleophile due to the geometric strain of forming a five-membered ring in this context.

Experimental Protocols for SNAr Reactions

The following protocols are generalized methodologies for displacing the fluoro group in this compound with common classes of nucleophiles. Researchers should optimize conditions for their specific substrates.

General Experimental Workflow

A typical experimental procedure follows a logical sequence from setup to characterization.

Caption: Standard workflow for an SNAr experiment.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol outlines the synthesis of N-substituted 2-(2-amino-5-nitrophenyl)ethanol derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (e.g., DMF).

-